- Deracemizing α-Branched Carboxylic Acids by Catalytic Asymmetric Protonation of Bis-Silyl Ketene Acetals with Water or MethanolAngewandte Chemie, 2019, 58(33), 11479-11482,
Cas no 91061-46-0 (2-(2-Methoxyphenyl)propanoic Acid)

91061-46-0 structure
商品名:2-(2-Methoxyphenyl)propanoic Acid
2-(2-Methoxyphenyl)propanoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-Methoxyphenyl)propanoic acid
- (S)-2(2-Methoxyphenyl)propionic acid
- 2-(2-METHOXY-PHENYL)-PROPIONIC ACID
- (methoxyphenyl)propionic acid
- NUSLQDOXLCYVTQ-UHFFFAOYSA-N
- 2-(2-Methoxyphenyl)propionic acid
- 5197AC
- alpha-Methyl-2-methoxybenzeneacetic acid
- 2-Methoxy-α-methylbenzeneacetic acid (ACI)
- Hydratropic acid, o-methoxy- (6CI, 7CI)
- 2-(2-Methoxyphenyl)propanoicacid
- O10458
- DS-16753
- DB-259978
- DB-329177
- 96687-71-7
- AKOS010488831
- SCHEMBL362211
- CS-0197497
- 91061-46-0
- Benzeneacetic acid, 2-methoxy-a-methyl-
- MFCD00667524
- EN300-1137785
- 2-(2-Methoxyphenyl)propanoic Acid
-
- MDL: MFCD00667524
- インチ: 1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12)
- InChIKey: NUSLQDOXLCYVTQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)C1C(OC)=CC=CC=1)O
計算された属性
- せいみつぶんしりょう: 180.078644241g/mol
- どういたいしつりょう: 180.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.139±0.06 g/cm3(Predicted)
- ゆうかいてん: 100-101 °C
- ふってん: 115-120 °C(Press: 0.18 Torr)
2-(2-Methoxyphenyl)propanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0453-1g |
2-(2-Methoxy-phenyl)-propionic acid |
91061-46-0 | 97% | 1g |
¥4354.48 | 2025-01-22 | |
TRC | M945228-50mg |
2-(2-Methoxyphenyl)propanoic acid |
91061-46-0 | 50mg |
$ 70.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D966696-100mg |
2-(2-Methoxy-phenyl)-propionic acid |
91061-46-0 | 95% | 100mg |
$185 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZW170-1g |
2-(2-Methoxyphenyl)propanoic Acid |
91061-46-0 | 95+% | 1g |
¥1118.0 | 2022-07-28 | |
eNovation Chemicals LLC | Y1200135-5g |
2-(2-Methoxyphenyl)propanoic acid |
91061-46-0 | 95% | 5g |
$350 | 2024-07-23 | |
eNovation Chemicals LLC | D966696-250mg |
2-(2-Methoxy-phenyl)-propionic acid |
91061-46-0 | 95% | 250mg |
$240 | 2024-07-28 | |
eNovation Chemicals LLC | D966696-500mg |
2-(2-Methoxy-phenyl)-propionic acid |
91061-46-0 | 95% | 500mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | D966696-1g |
2-(2-Methoxy-phenyl)-propionic acid |
91061-46-0 | 95% | 1g |
$555 | 2024-07-28 | |
eNovation Chemicals LLC | D966696-5g |
2-(2-Methoxy-phenyl)-propionic acid |
91061-46-0 | 95% | 5g |
$2230 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6270-500MG |
2-(2-methoxyphenyl)propanoic acid |
91061-46-0 | 95% | 500MG |
¥ 2,593.00 | 2023-03-30 |
2-(2-Methoxyphenyl)propanoic Acid 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, rt
1.2 10 min, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: [μ-(1,2-Diphenyl-1,2-ethanediyl)]disodium Solvents: Tetrahydrofuran ; 2 h, 0 °C
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- Reducing versus basic properties of 1,2-diaryl-1,2-disodioethanesTetrahedron, 2011, 67(19), 3470-3475,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Chloro(1-methylethyl)magnesium , Lithium bromide Catalysts: Titanocene dichloride Solvents: Diethyl ether ; 24 h, 30 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
リファレンス
- Cp2TiCl2-Catalyzed Regioselective Hydrocarboxylation of Alkenes with CO2Organic Letters, 2016, 18(9), 2050-2053,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water ; overnight, rt
リファレンス
- Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3-THFHelvetica Chimica Acta, 2015, 98(9), 1273-1286,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 -78 °C → rt; 2 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, cooled
1.2 -78 °C → rt; 2 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, cooled
リファレンス
- Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer CatalystsJournal of the American Chemical Society, 2010, 132(33), 11629-11641,
ごうせいかいろ 6
はんのうじょうけん
リファレンス
- A convenient synthesis of (S)-(+)-2-(2-methoxyphenyl)propanoic acidSynthetic Communications, 1996, 26(12), 2349-2354,
ごうせいかいろ 7
はんのうじょうけん
1.1 Catalysts: Acetic anhydride , Palladium diacetate , Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: Toluene ; 48 h, 65 °C
リファレンス
- A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic AcidOrganic Letters, 2017, 19(7), 1748-1751,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 25 min, -78 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Enantioselective Decarboxylative Cyanation Employing Cooperative Photoredox Catalysis and Copper CatalysisJournal of the American Chemical Society, 2017, 139(44), 15632-15635,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water
リファレンス
- The total synthesis of (15R)- and (15S)-16-hydroxyferruginolBulletin of the Chemical Society of Japan, 1985, 58(1), 340-5,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
リファレンス
- IBiox[(-)-menthyl]: a sterically demanding chiral NHC ligandJournal of the American Chemical Society, 2009, 131(24), 8344-8345,
ごうせいかいろ 11
はんのうじょうけん
1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ; 5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
リファレンス
- Photocarboxylation of Benzylic C-H BondsJournal of the American Chemical Society, 2019, 141(29), 11393-11397,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Manganese Catalysts: Nickel dichloride , 2,9-Dibutyl-3,4,7,8-tetramethyl-1,10-phenanthroline Solvents: Dimethylformamide ; 1 atm, rt; rt → 90 °C; 72 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Nickel-Catalyzed Carboxylation of Benzylic C-N Bonds with CO2Angewandte Chemie, 2016, 55(16), 5053-5057,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Hydrogen Solvents: Methanol
リファレンス
- Enantioselective total synthesis of (-)-16-hydroxytriptolide2006, , 68(7),,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Ethylmagnesium bromide Catalysts: Ferrous chloride , N,N′-(2,6-Pyridinediyldiethylidyne)bis[2,6-bis(1-methylethyl)benzenamine Solvents: Diethyl ether , Tetrahydrofuran ; 10 min, rt; 2 h, rt
1.2 30 min, rt
1.2 30 min, rt
リファレンス
- Iron-Catalyzed, Highly Regioselective Synthesis of α-Aryl Carboxylic Acids from Styrene Derivatives and CO2Journal of the American Chemical Society, 2012, 134(29), 11900-11903,
2-(2-Methoxyphenyl)propanoic Acid Raw materials
- 2-vinylanisole
- 2-Ethylanisole
- Benzeneacetic acid, 2-methoxy-α-methyl-, ethyl ester
- Methyl 2-(2-methoxyphenyl)propanoate
- 2-Methoxyphenylacetic acid
- 2-(o-Tolyl)propanenitrile
2-(2-Methoxyphenyl)propanoic Acid Preparation Products
2-(2-Methoxyphenyl)propanoic Acid 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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推奨される供給者
Amadis Chemical Company Limited
(CAS:91061-46-0)2-(2-Methoxyphenyl)propanoic Acid

清らかである:99%
はかる:5g
価格 ($):236.0